molecular formula C23H27NO4 B15029013 N-(3,4-dimethoxybenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine

N-(3,4-dimethoxybenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine

Katalognummer: B15029013
Molekulargewicht: 381.5 g/mol
InChI-Schlüssel: MTIYDNHALWUKGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dimethoxybenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine is a complex organic compound characterized by the presence of multiple functional groups, including methoxy, furan, and amine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine to form the benzyl intermediate.

    Furan Ring Introduction: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Final Amine Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-dimethoxybenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the furan ring.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of substituted amines or other derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3,4-dimethoxybenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Pathways: Modulation of biochemical pathways, such as those involved in inflammation or cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(3,4-dimethoxybenzyl)-3-(furan-2-yl)-3-phenylpropan-1-amine: Similar structure but lacks the methoxy group on the phenyl ring.

    N-(3,4-dimethoxybenzyl)-3-(2-methoxyphenyl)propan-1-amine: Similar structure but lacks the furan ring.

Uniqueness

N-(3,4-dimethoxybenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine is unique due to the presence of both the furan ring and the methoxy-substituted phenyl ring. This combination of functional groups imparts distinct chemical properties and potential biological activities.

Eigenschaften

Molekularformel

C23H27NO4

Molekulargewicht

381.5 g/mol

IUPAC-Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine

InChI

InChI=1S/C23H27NO4/c1-25-20-8-5-4-7-18(20)19(21-9-6-14-28-21)12-13-24-16-17-10-11-22(26-2)23(15-17)27-3/h4-11,14-15,19,24H,12-13,16H2,1-3H3

InChI-Schlüssel

MTIYDNHALWUKGS-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CNCCC(C2=CC=CC=C2OC)C3=CC=CO3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.